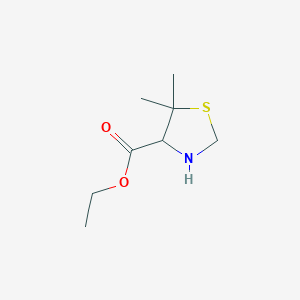![molecular formula C10H12N2O2 B13507579 [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitroso group (-NO) and a hydroxyl group (-OH) attached to a tetrahydroisoquinoline ring system. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reduction of a nitro precursor followed by nitrosation. The reaction typically starts with the reduction of a nitroisoquinoline derivative using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The resulting amine is then subjected to nitrosation using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium nitrite (NaNO2)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of halide or amine-substituted derivatives
Scientific Research Applications
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, altering the redox state of biological systems. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other similar compounds, such as:
(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3S)-2-amino-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: Has an ethyl group instead of a methyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[(3S)-2-nitroso-3,4-dihydro-1H-isoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-10-5-8-3-1-2-4-9(8)6-12(10)11-14/h1-4,10,13H,5-7H2/t10-/m0/s1 |
InChI Key |
GZUOCGLCLLQYGP-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)N=O)CO |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)N=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)



![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)


![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)


![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
